molecular formula C12H12N2O4 B6223701 ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate CAS No. 2763776-02-7

ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate

Cat. No.: B6223701
CAS No.: 2763776-02-7
M. Wt: 248.2
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Description

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate is a chemical compound that belongs to the class of oxetane derivatives This compound is characterized by the presence of an oxetane ring, a cyanopyridine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate typically involves the reaction of 5-cyanopyridine-2-ol with ethyl oxetane-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyanopyridine moiety to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group or the cyanopyridine moiety is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyanopyridine moiety can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The oxetane ring may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-chloro-3-cyanopyridine-2-carboxylate: This compound has a similar cyanopyridine moiety but differs in the presence of a chloro group instead of an oxetane ring.

    Ethyl 5-oxopyrrolidine-3-carboxylate: This compound contains a pyrrolidine ring instead of an oxetane ring and has different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of an oxetane ring and a cyanopyridine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

2763776-02-7

Molecular Formula

C12H12N2O4

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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